Cas no 851411-34-2 (4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide
- AB00669909-01
- 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
- AKOS024587663
- 4-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- EU-0058847
- 4-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- F0614-0051
- 851411-34-2
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- インチ: 1S/C20H13BrN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
- InChIKey: NBFCZYKOYUACNZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(NC1C=C(C)C2C(=O)OC3C=CC=CC=3C=2N=1)=O
計算された属性
- 精确分子量: 408.01095g/mol
- 同位素质量: 408.01095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 2
- 複雑さ: 549
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 68.3Ų
4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0614-0051-3mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-15mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-75mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-100mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-1mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-2mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-2μmol |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-50mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-4mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0614-0051-25mg |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide |
851411-34-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
4-bromo-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamideに関する追加情報
Comprehensive Overview of 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide (CAS No. 851411-34-2)
4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide (CAS No. 851411-34-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This chromeno-pyridine derivative is characterized by its unique molecular structure, combining a benzamide moiety with a brominated aromatic system. Researchers are particularly interested in its potential applications due to the presence of both electron-withdrawing (bromo) and electron-donating (methyl) groups, which influence its reactivity and binding properties.
The compound's chromeno[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, often associated with bioactivity. Recent studies highlight its relevance in targeting kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine and drug discovery. Its 4-bromobenzamide segment further enhances its utility as a building block for covalent inhibitors, a hot topic in cancer therapeutics and proteolysis-targeting chimeras (PROTACs).
From a synthetic perspective, CAS 851411-34-2 serves as a versatile intermediate. Its 5H-chromeno[4,3-b]pyridin-5-one framework allows for diverse functionalization, making it valuable for high-throughput screening libraries. The compound's lipophilic efficiency (LipE) parameters are frequently discussed in ADMET optimization forums, reflecting industry demand for CNS-penetrant molecules.
In materials science, the π-conjugated system of this heterocyclic compound shows promise for organic electronics. Its solid-state fluorescence properties are being explored for OLED emitters and bioimaging probes, addressing the growing need for sustainable optoelectronic materials. The 4-methyl-5-oxo moiety particularly contributes to aggregation-induced emission (AIE) characteristics.
Analytical characterization of 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves HPLC purity analysis, LC-MS fragmentation patterns, and X-ray crystallography. These techniques verify the compound's regiochemical purity, crucial for structure-activity relationship (SAR) studies. Recent computational chemistry publications have modeled its molecular electrostatic potential to predict protein-ligand interactions.
The commercial availability of CAS 851411-34-2 through fine chemical suppliers has enabled rapid exploration of its applications. Current patent landscapes reveal its incorporation in IP-protected drug candidates, particularly for inflammatory diseases and neurodegenerative disorders. Its blood-brain barrier permeability metrics make it a candidate for neurotherapeutic development.
Environmental and green chemistry considerations for this compound focus on atom economy in its synthesis. Recent microwave-assisted and flow chemistry protocols have improved its synthetic accessibility while reducing organic solvent waste. These advancements address the pharmaceutical industry's push toward sustainable manufacturing.
In summary, 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide represents a multifaceted compound with cross-disciplinary relevance. Its structural features cater to contemporary needs in targeted drug design, functional materials, and catalytic transformations, positioning it as a valuable entity in modern chemical research and development.
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